

# Vildagliptin N-oxide Reference Standard: A Technical Guide

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## Compound of Interest

Compound Name: Vildagliptin N-oxide

Cat. No.: B15382387

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This technical guide provides an in-depth overview of the **Vildagliptin N-oxide** reference standard, including its commercial availability, detailed experimental protocols for its characterization, and relevant biological pathway information. **Vildagliptin N-oxide** is a key metabolite of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As a potential impurity and metabolite, a well-characterized reference standard is crucial for accurate analytical method development, validation, and routine quality control of Vildagliptin drug substances and products.

## Commercial Availability

**Vildagliptin N-oxide** reference standards are available from several specialized chemical suppliers. These standards are typically supplied with a Certificate of Analysis (CoA) and a comprehensive data package to confirm their identity, purity, and potency.

Supplier	Typical Data Provided
Cleanchem	Certificate of Analysis (CoA), comprehensive characterization data.[1]
Pharmaffiliates	Chemical name, CAS Number (if available), molecular formula, molecular weight.[2]
SynThink	CoA, <sup>1</sup> H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA).[3]
Veeprho	Parent drug information, IUPAC name.

## Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and comprehensive characterization of a **Vildagliptin N-oxide** reference standard.

## Synthesis and Purification

A plausible laboratory-scale synthesis of **Vildagliptin N-oxide** can be achieved through the controlled oxidation of Vildagliptin. The following protocol is adapted from general procedures for the preparation of N-oxide metabolites and impurities.[1]

### Synthesis Procedure:

- **Dissolution:** Dissolve Vildagliptin (1.0 g) in a suitable organic solvent such as methanol or a mixture of water and an organic solvent.
- **Oxidation:** Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution in a stoichiometric amount. The reaction temperature should be maintained between 0 and 100 °C.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can range from a few hours to several days.

- **Work-up:** Upon completion, quench any excess oxidizing agent. Remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **Vildagliptin N-oxide** using column chromatography on silica gel to isolate the desired product from unreacted starting material and by-products.

## Characterization of the Reference Standard

To qualify as a reference standard, **Vildagliptin N-oxide** must be thoroughly characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.

### 2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for determining the purity of the **Vildagliptin N-oxide** reference standard and for separating it from Vildagliptin and other potential impurities.

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.9) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Injection Volume	10 µL
Column Temperature	25 °C

### 2.2.2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of **Vildagliptin N-oxide**.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), positive mode
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)
Expected [M+H] <sup>+</sup>	m/z 320.19

### 2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the unambiguous structural confirmation of **Vildagliptin N-oxide**.

Parameter	Condition
Spectrometer	400 MHz or higher
Solvent	Deuterated chloroform (CDCl <sub>3</sub> ) or Dimethyl sulfoxide (DMSO-d <sub>6</sub> )
Analysis	Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC) to confirm the connectivity of atoms.

### 2.2.4. Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides information about the functional groups present in the molecule.

Parameter	Condition
Technique	Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet
Expected Bands	N-O stretching, C=O (amide), C≡N (nitrile), O-H (hydroxyl)

### 2.2.5. Water Content by Karl Fischer Titration

The water content of the reference standard is determined to allow for the calculation of potency on an anhydrous basis.

#### 2.2.6. Residual Solvents by Gas Chromatography (GC)

GC is used to quantify any residual solvents from the synthesis and purification process.

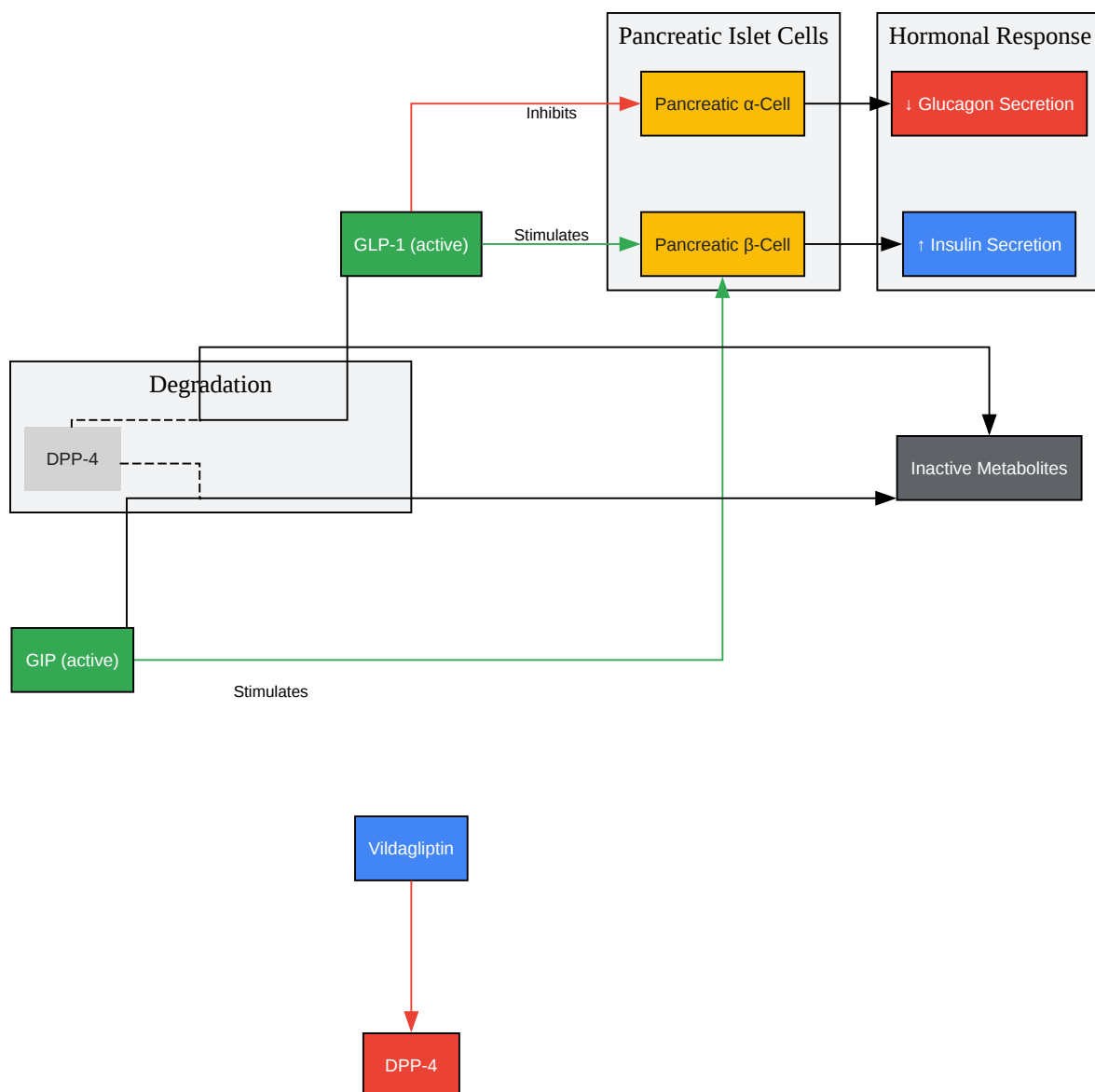
#### 2.2.7. Potency Assignment

The potency of the reference standard is typically determined by mass balance, taking into account the purity from HPLC, water content, residual solvent content, and non-volatile residue content.

## Signaling Pathway and Quality Control Workflow

### Vildagliptin Signaling Pathway

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion from pancreatic  $\beta$ -cells and suppress glucagon release from pancreatic  $\alpha$ -cells in a glucose-dependent manner, ultimately leading to improved glycemic control.

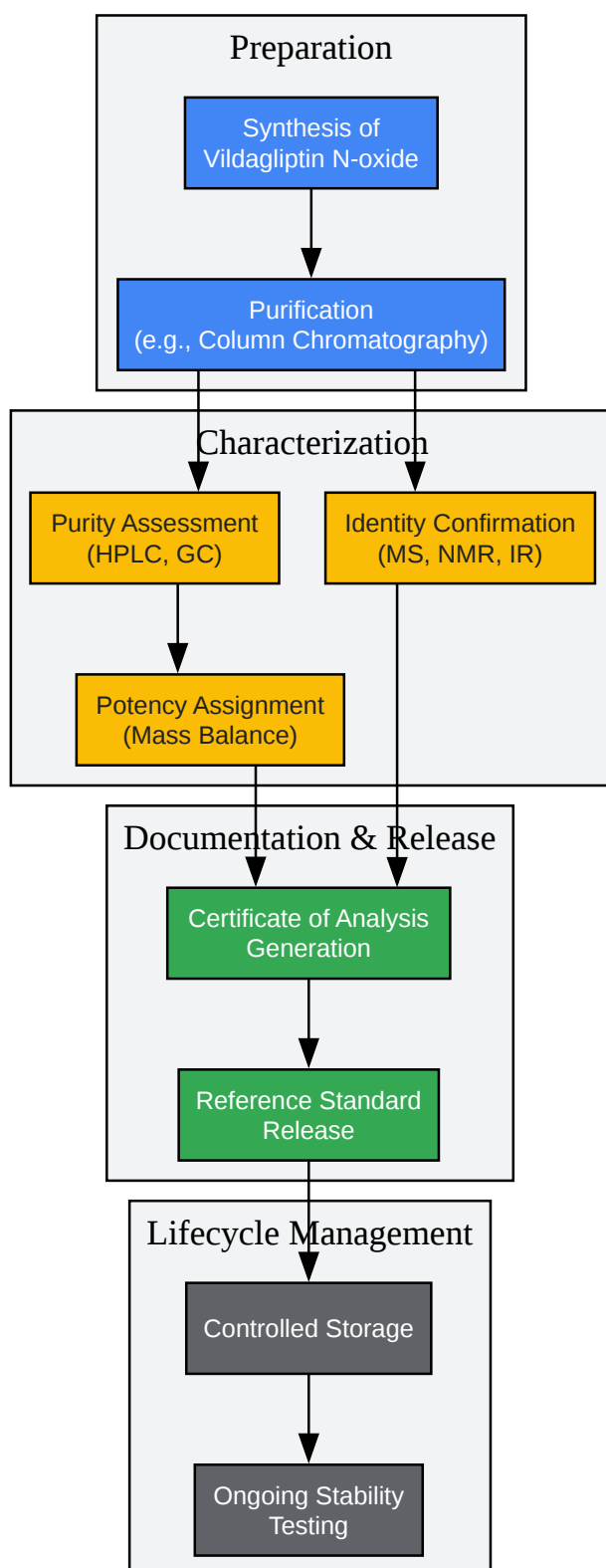


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Vildagliptin's mechanism of action.

## Quality Control Workflow for a Reference Standard

The establishment of a new reference standard lot involves a rigorous quality control workflow to ensure its suitability for its intended use. This workflow encompasses the synthesis, purification, comprehensive characterization, and ongoing monitoring of the standard.



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